6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for synthesizing polycyclic benzofuran compounds that are difficult to prepare using traditional methods.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .
Scientific Research Applications
6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of cell growth and induction of apoptosis in cancer cells . The compound may also interact with viral proteins, inhibiting their replication and thus exhibiting antiviral properties .
Comparison with Similar Compounds
Benzothiophene: Another heterocyclic compound with similar biological activities.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
1,3-Diphenylisobenzofuran: Used as a fluorescent probe and in studies of singlet fission.
Uniqueness: 6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran stands out due to its unique structural features and the specific biological activities it exhibits.
Properties
CAS No. |
10126-32-6 |
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Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-methyl-3,3-diphenyl-1H-2-benzofuran |
InChI |
InChI=1S/C21H18O/c1-16-12-13-17-15-22-21(20(17)14-16,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14H,15H2,1H3 |
InChI Key |
FCCKENDJIXYWOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(COC2(C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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